7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-27-15-20(22-21(16-27)24(32)30(26-22)19-5-3-2-4-6-19)23(31)29-13-11-28(12-14-29)18-9-7-17(25)8-10-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGXPFJPMRLMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and insights from verified sources.
The structure of the compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the piperazine moiety and the fluorophenyl group enhances its potential for interaction with biological targets.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Its structure suggests possible activity as an antagonist or inhibitor in several receptor systems.
Case Studies
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. Studies have shown that similar compounds can influence serotonin and dopamine pathways, making them candidates for further investigation in mood disorders.
Anticancer Research
The pyrazolo[4,3-c]pyridine framework has been associated with anticancer properties. Compounds with this structure have demonstrated activity against various cancer cell lines.
Experimental Findings
- In vitro Studies : In laboratory settings, derivatives of this compound have shown cytotoxic effects against breast cancer and leukemia cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuropharmacology
Given the piperazine component, this compound may have implications in treating neurological disorders.
Notable Insights
- Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter levels. This opens avenues for research into treatments for conditions like Alzheimer's disease.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Anticancer | Cytotoxicity in cancer cells | |
| Cognitive Enhancement | Improved memory performance |
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 7-[4-(4-fluorophenyl)piperazine-1-carbonyl] | Antidepressant | Moderate |
| 5-Methyl-2-phenyl-pyrazolo[4,3-c]pyridin | Anticancer | High |
| N,N-Diethyl-piperazine derivative | Neuropharmacology | Low |
Preparation Methods
Multicomponent Cyclocondensation
The core structure is constructed via a one-pot, three-component reaction adapted from microwave-assisted methodologies. A representative protocol involves:
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Reactants :
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5-Amino-3-methyl-1-phenyl-1H-pyrazole (1 , 1.0 equiv),
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Paraformaldehyde (2 , 2.0 equiv),
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Ethyl acetoacetate (3 , 1.2 equiv).
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Catalyst : InCl₃ (10 mol%) in aqueous media under microwave irradiation (80°C, 30 min).
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Mechanism :
| Reaction Condition | Yield (%) | Time (min) |
|---|---|---|
| Conventional reflux (AcOH) | 62 | 180 |
| Microwave (H₂O, InCl₃) | 78 | 30 |
Alternative Halogenation Strategies
Recent work by demonstrates the utility of 5-halo-pyrazolo[3,4-c]pyridines as intermediates. Halogenation at C-5 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF (0°C, 1 hr) provides 5-chloro or 5-bromo derivatives, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification.
Functionalization of the Core Structure
Introduction of the 4-(4-Fluorophenyl)piperazine-1-carbonyl Group
The piperazine-carbonyl moiety is introduced via amide coupling:
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Step 1 : Activation of the C-7 carboxylic acid (derived from hydrolysis of 4a ’s ester) using thionyl chloride (SOCl₂) to form the acyl chloride.
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Step 2 : Reaction with 4-(4-fluorophenyl)piperazine in dichloromethane (DCM) at 0°C→RT, catalyzed by triethylamine (TEA). The product is isolated via column chromatography (Yield: 65%).
Critical Parameters :
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Solvent : DCM or THF preferred for solubility.
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Base : TEA or DMAP enhances nucleophilicity of the piperazine nitrogen.
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Temperature : Slow warming prevents side reactions.
Optimization and Scalability
Catalyst Screening
Comparative studies of Lewis acids (InCl₃, ZnCl₂, FeCl₃) in the cyclocondensation step reveal InCl₃ as optimal, providing higher yields (78% vs. <60% for others) and shorter reaction times.
Solvent and Energy Efficiency
Microwave irradiation in aqueous media reduces reaction times by 83% compared to conventional heating (30 min vs. 180 min) while improving atom economy. Ethanol/water mixtures (3:1) further enhance yields by stabilizing intermediates through hydrogen bonding.
Analytical Characterization
The final compound is characterized by:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using substituted hydrazides and aldehydes under solvent-free or reflux conditions (e.g., POCl₃ at 120°C). Key steps include coupling the pyrazole core with the 4-(4-fluorophenyl)piperazine moiety via a carbonyl linker. Structural confirmation requires IR spectroscopy (to verify carbonyl and piperazine groups) and multinuclear NMR (¹H, ¹³C, and ¹⁹F for substituent analysis). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How should in vitro antibacterial activity be evaluated for this compound?
- Methodological Answer : Use the agar dilution method with Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Prepare serial dilutions of the compound in Mueller-Hinton agar, inoculate with bacterial suspensions (10⁶ CFU/mL), and incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined as the lowest concentration inhibiting visible growth. Compare results to positive controls (e.g., ciprofloxacin) and solvent controls .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for this compound?
- Methodological Answer : Optimize reaction parameters:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Solvent selection : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water mixture). Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What strategies elucidate structure-activity relationships (SAR) for the fluorophenyl and piperazine groups?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups on the fluorophenyl ring.
- Piperazine modification : Replace 4-fluorophenyl with 2-fluorophenyl or incorporate carbothioamide groups to assess steric/electronic effects.
- Biological testing : Compare IC₅₀ values in enzyme assays (e.g., phosphodiesterase inhibition) or cellular models. Computational docking (e.g., AutoDock Vina) predicts binding interactions with target proteins .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation conditions (pH, temperature).
- Data normalization : Express activity as a percentage of positive controls (e.g., 100% = 10 µM reference inhibitor).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers. Reproduce conflicting experiments with identical protocols .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Methodological Answer :
- Pharmacokinetics : Administer the compound orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Quantify drug levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂.
- Toxicity : Conduct acute toxicity studies (OECD 423) in mice, monitoring weight, organ histopathology, and serum biomarkers (ALT, creatinine). For neurotoxicity, use rotorod and open-field tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
